molecular formula C11H15NO4 B1376039 Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 400841-08-9

Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B1376039
CAS No.: 400841-08-9
M. Wt: 225.24 g/mol
InChI Key: VCOIFCLDXQELCW-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate is a chemical compound belonging to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The compound’s unique structure, which includes a spirocyclic framework, makes it an interesting subject for research in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.

    Biology: Researchers investigate its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Functional Groups: The acetyl and oxo groups are introduced through subsequent reactions, such as acetylation and oxidation. These reactions typically require reagents like acetic anhydride and oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[2.4]heptane derivatives: These compounds share the spirocyclic core but differ in their functional groups, leading to different chemical and biological properties.

    Indole derivatives: Indole derivatives are another class of compounds with significant biological activity.

    Quinolone derivatives: Quinolone derivatives are known for their pharmaceutical applications, particularly as antibiotics.

This compound stands out due to its unique spirocyclic structure and the specific functional groups it contains, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-16-10(15)8-9(14)11(4-5-11)6-12(8)7(2)13/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOIFCLDXQELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2(CC2)CN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Reactant of Route 3
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Reactant of Route 4
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Reactant of Route 5
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Reactant of Route 6
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate

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